molecular formula C12H17N3O B7808814 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide

Cat. No.: B7808814
M. Wt: 219.28 g/mol
InChI Key: QJBNWRTXOJZUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is an organic compound that features an indole ring system substituted with an amino group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Step 1 Amination: The indole derivative undergoes amination to introduce the amino group at the 6-position. This can be achieved using reagents like ammonia or amines under catalytic conditions.

    Step 2 Acetamide Formation: The amino-indole intermediate is then reacted with N,N-dimethylacetamide chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and reusable catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Receptor Binding: Investigated for its ability to bind to specific biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Diagnostics: Potential use in diagnostic imaging due to its ability to bind to specific biological targets.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The indole ring system allows for strong binding interactions, while the amino and acetamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-N,N-dimethylacetamide: Similar structure but lacks the amino group at the 6-position.

    6-Amino-1H-indole-2-carboxamide: Contains an amino group but differs in the position and type of acetamide substitution.

    N,N-Dimethyl-2-(1H-indol-3-yl)acetamide: Similar acetamide substitution but different indole substitution pattern.

Uniqueness

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide is unique due to the specific positioning of the amino group and the acetamide moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(6-amino-2,3-dihydroindol-1-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14(2)12(16)8-15-6-5-9-3-4-10(13)7-11(9)15/h3-4,7H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBNWRTXOJZUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.